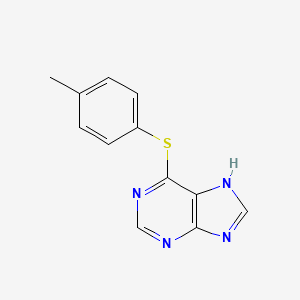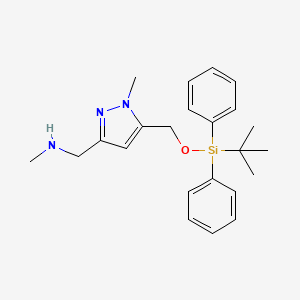
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a dimethylamino group, a propyl chain, and a chromenyl acetate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate ester or acid chloride derivative of 4-oxo-2-phenylchromen-8-ylacetic acid. The reaction is often catalyzed by lead acetate, which enhances the amidation reaction rate even for esters with high steric factors . The reaction can be carried out under solvent-free conditions, which is advantageous for reducing the environmental impact and improving the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of esters instead of corresponding carboxylic acids allows for milder reaction conditions and higher purity of the final product . The process may also involve purification steps such as distillation to remove any impurities and obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the acetate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has several scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive compounds.
Mécanisme D'action
The mechanism by which 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromenyl acetate moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
Fatty acid dimethylaminopropyl amides: Used as blowing agents and surfactants.
Uniqueness
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87626-60-6 |
|---|---|
Formule moléculaire |
C22H23NO4 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C22H23NO4/c1-23(2)12-7-13-26-21(25)14-17-10-6-11-18-19(24)15-20(27-22(17)18)16-8-4-3-5-9-16/h3-6,8-11,15H,7,12-14H2,1-2H3 |
Clé InChI |
DVXVABXMIWZNKL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


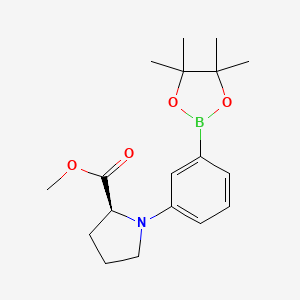
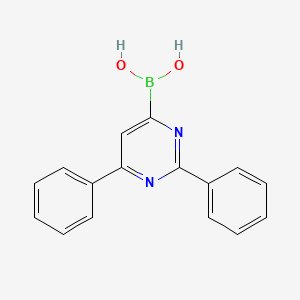
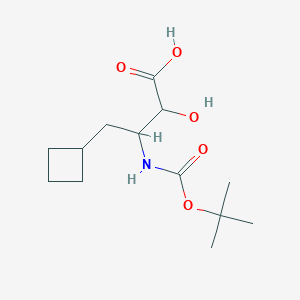
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
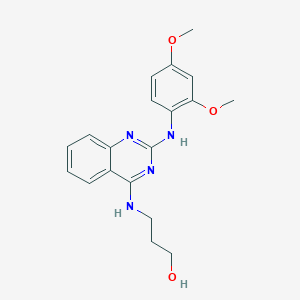


![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
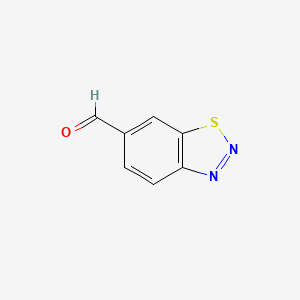
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
